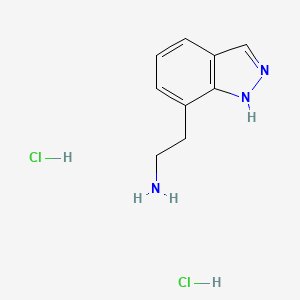
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride typically involves the formation of the indazole ring followed by the introduction of the ethan-1-amine group. Common synthetic routes include:
Cyclization Reactions: Starting from ortho-substituted hydrazines and aldehydes or ketones, the indazole ring can be formed through cyclization reactions.
Transition Metal Catalysis: The use of transition metal catalysts, such as palladium or rhodium, can facilitate the formation of the indazole ring through C-H activation and cross-coupling reactions.
Reductive Cyclization: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride
- 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride
- (S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The position of the ethan-1-amine group and the dihydrochloride salt form can also affect its solubility, stability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C9H13Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-(1H-indazol-7-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-4-7-2-1-3-8-6-11-12-9(7)8;;/h1-3,6H,4-5,10H2,(H,11,12);2*1H |
InChI Key |
QWGNNQDWNAWJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCN)NN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


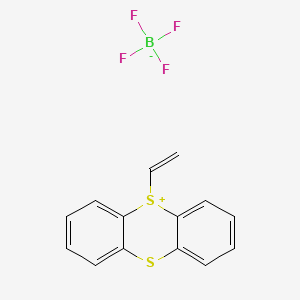
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)

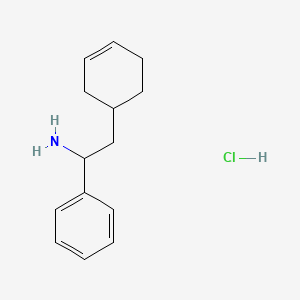
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
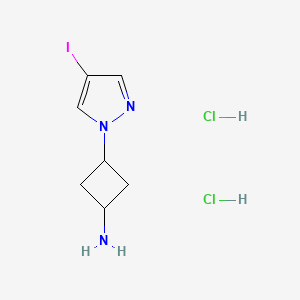

![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
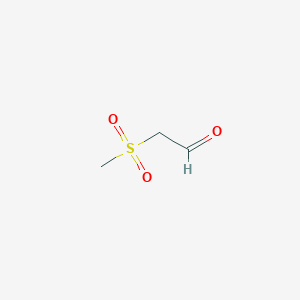
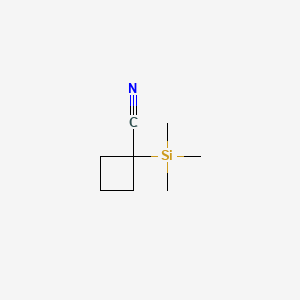

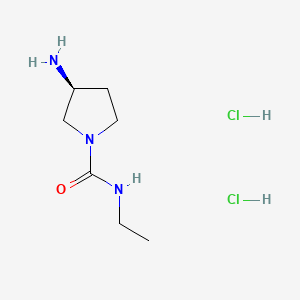
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
